Physicochemical Differentiation: Lipophilicity (XLogP3) of 2-(4-Ethoxyphenyl)azepane Compared to 2-(4-Methoxyphenyl)azepane
The 4-ethoxyphenyl substituent confers a higher computed lipophilicity compared to the 4-methoxyphenyl analog. This is a key differentiator as lipophilicity directly influences membrane permeability, solubility, and metabolic clearance. The target compound has a computed XLogP3-AA value of 2.9 [1]. The 4-methoxy analog, 2-(4-methoxyphenyl)azepane (CID 3499053), has a computed XLogP3-AA value of 2.2 [2]. This represents a quantifiable difference in lipophilicity of +0.7 log units.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)azepane: XLogP3-AA = 2.2 |
| Quantified Difference | ΔXLogP3 = +0.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
This higher lipophilicity may lead to improved passive membrane permeability but could also increase the risk of off-target binding and metabolic clearance; this is a crucial trade-off for medicinal chemistry optimization.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 5218330, 2-(4-Ethoxyphenyl)azepane. https://pubchem.ncbi.nlm.nih.gov/compound/5218330 (accessed April 21, 2026). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 3499053, 2-(4-Methoxyphenyl)azepane. https://pubchem.ncbi.nlm.nih.gov/compound/3499053 (accessed April 21, 2026). View Source
